molecular formula C27H37N5O3 B6507138 N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 941869-92-7

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6507138
CAS No.: 941869-92-7
M. Wt: 479.6 g/mol
InChI Key: IPPSBFWIDKEVHU-UHFFFAOYSA-N
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Description

This compound features a complex architecture combining multiple pharmacophoric motifs:

  • 1,2,3,4-Tetrahydroisoquinoline: A nitrogen-containing heterocycle associated with bioactivity in CNS-targeting molecules.
  • Morpholin-4-yl ethyl group: Enhances hydrophilicity and metabolic stability .
  • Ethanediamide backbone: Facilitates hydrogen bonding and structural rigidity.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O3/c1-30(2)24-9-7-22(8-10-24)25(32-13-11-21-5-3-4-6-23(21)20-32)19-29-27(34)26(33)28-12-14-31-15-17-35-18-16-31/h3-10,25H,11-20H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSBFWIDKEVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106853
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-[2-(4-morpholinyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941869-92-7
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-[2-(4-morpholinyl)ethyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-[2-(4-morpholinyl)ethyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Features

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties References
Target Compound Dimethylamino phenyl, tetrahydroisoquinoline, morpholinyl ethyl, ethanediamide ~550 (estimated) High hydrophilicity (morpholine), potential CNS activity (tetrahydroisoquinoline) N/A
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide, phenyl group 257.67 Polymer precursor (polyimide synthesis), high thermal stability [1]
N-(4-Dimethylamino 3,5-dinitrophenyl) acetonitrile Nitro groups, dimethylamino phenyl, nitrile 260.24 Charge-transfer properties, electrochemical activity [3]
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Dioxoisoindolinyl, sulfamoyl phenyl, pyridine 493.53 Antimicrobial activity, moderate solubility [4, 6]
C F4 (2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide) Thiazole, sulfamoyl phenyl, dioxoisoindolinyl 499.56 Enhanced solubility (thiazole), potential enzyme inhibition [6]

Key Comparative Insights

  • Electronic Effects: The dimethylamino group in the target compound and enhances electron density, influencing charge distribution and dipole moments. This contrasts with electron-withdrawing groups (e.g., nitro in , chloro in ) .
  • Solubility: Morpholine and tetrahydroisoquinoline in the target compound likely improve water solubility compared to dioxoisoindolinyl analogs (e.g., ), which rely on sulfamoyl/pyridine groups for solubility .
  • Synthetic Complexity : The ethanediamide backbone may require multi-step amidation, akin to sulfamoylation routes in , but with stricter steric demands due to bulky substituents.

Physicochemical Property Trends

Property Target Compound 3-Chloro-N-phenyl-phthalimide N-(4-Dimethylamino...) Dioxoisoindolinyl Analogs
LogP ~2.1 (estimated) 3.8 1.9 2.5–3.2
Water Solubility Moderate-High Low Low Moderate
Thermal Stability Moderate High Low Moderate

Research Implications

  • Theoretical Predictions : Computational studies (e.g., on charge transfer in ) could guide optimization of the target compound’s electronic profile .
  • Lumping Strategies : Compounds with shared motifs (e.g., amide/heterocycle) may exhibit similar degradation pathways, as suggested in lumping models .
  • Gaps in Knowledge: Experimental validation is needed for the target compound’s bioactivity and stability, as current insights are extrapolated from analogs.

References [1] Rev. Colomb. Cienc. Quím. Farm. (2016); [3] Journal of Engineering and Applied Sciences (2019); [4, 6] Molecules (2014), Journal of Engineering and Applied Sciences (2019); [5] Climate Change and Marine Ecosystems (2022).

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